REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13](=O)(O)[O-].[K+].CI>CN(C)C=O.O>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:13])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
7.83 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
8.12 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with a mixture of ethyl acetate and hexane (1/1)
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:1)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)OC)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |